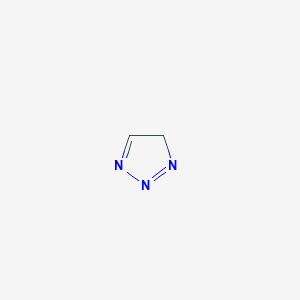

4H-1,2,3-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4H-1,2,3-triazole is a 1,2,3-triazole. It is a tautomer of a 1H-1,2,3-triazole and a 2H-1,2,3-triazole.

Applications De Recherche Scientifique

Antimicrobial Activity

4H-1,2,3-triazole derivatives have demonstrated notable antimicrobial properties. For instance, compounds containing the triazole ring have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains. A study highlighted the synthesis of this compound derivatives that exhibited potent activity against Mycobacterium tuberculosis, showcasing their potential as anti-tuberculosis agents .

| Compound | Activity | Reference |

|---|---|---|

| This compound derivative A | Antimycobacterial | |

| This compound derivative B | Antifungal |

Anti-inflammatory and Anticancer Properties

Research indicates that this compound derivatives can serve as effective anti-inflammatory agents. For example, certain triazole compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammatory processes. Additionally, these compounds have been explored for their anticancer properties due to their ability to modulate cellular pathways involved in tumor growth .

| Compound | COX Inhibition IC50 (µM) | Reference |

|---|---|---|

| Triazole derivative C | COX-2: 20.5 | |

| Triazole derivative D | COX-2: 0.12 |

Herbicidal Activity

The application of this compound in agriculture has been explored through its herbicidal properties. Certain derivatives have shown effectiveness in inhibiting plant growth, which can be utilized for weed management. Research has indicated that specific triazole compounds can cause bleaching effects on seedlings of various crops .

Polymer Chemistry

In material science, this compound is used as a building block for synthesizing polymers with enhanced properties. The incorporation of triazole units into polymer structures has been shown to improve thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials for various industrial uses .

Case Study 1: Antimicrobial Evaluation

A comprehensive study synthesized a series of this compound derivatives and evaluated their antimicrobial activities against a panel of pathogens including E. coli and S. aureus. The results indicated that several derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism Investigation

Another research project focused on the anti-inflammatory mechanisms of specific triazole derivatives. The study demonstrated that these compounds effectively reduced the levels of pro-inflammatory cytokines in vitro and showed promising results in animal models of inflammation .

Propriétés

Formule moléculaire |

C2H3N3 |

|---|---|

Poids moléculaire |

69.07 g/mol |

Nom IUPAC |

4H-triazole |

InChI |

InChI=1S/C2H3N3/c1-2-4-5-3-1/h1H,2H2 |

Clé InChI |

AEJARLYXNFRVLK-UHFFFAOYSA-N |

SMILES |

C1C=NN=N1 |

SMILES canonique |

C1C=NN=N1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.